4-(3-Methoxypyridin-2-yl)benzaldehyde
Overview
Description
4-(3-Methoxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyridine ring and a methoxy group.
Preparation Methods
The synthesis of 4-(3-Methoxypyridin-2-yl)benzaldehyde typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in the presence of ethanol and sodium hydroxide solution. This reaction yields a chalcone intermediate, which is then treated with 2-cyanothioacetamide to form the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(3-Methoxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Methoxypyridin-2-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The pyridine ring can interact with biological molecules, potentially inhibiting microbial growth by interfering with essential biological processes. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
4-(3-Methoxypyridin-2-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(2-Pyridinyl)benzaldehyde: Similar structure but without the methoxy group.
4-(3-Hydroxypyridin-2-yl)benzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it unique compared to its analogs .
Properties
IUPAC Name |
4-(3-methoxypyridin-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-3-2-8-14-13(12)11-6-4-10(9-15)5-7-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHNOWTOQQAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699147 | |
Record name | 4-(3-Methoxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-16-3 | |
Record name | 4-(3-Methoxypyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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